(Decylsulfonyl)acetic acid

Antitubercular drug discovery Mycobacterium tuberculosis Structure–activity relationship (SAR)

(Decylsulfonyl)acetic acid (2-decylsulfonylacetic acid; C12H24O4S; MW 264.38 g·mol⁻¹) is a bifunctional molecule that combines a ten-carbon n-alkyl chain, an electron-withdrawing sulfonyl bridge, and a terminal carboxylic acid group. The sulfonyl moiety depresses the pKa of the carboxylic acid to approximately 2.5–3.7, making it a stronger acid than simple fatty acids, while the linear C10 hydrophobe confers a computed octanol–water partition coefficient (LogP) of 3.7.

Molecular Formula C12H24O4S
Molecular Weight 264.38 g/mol
CAS No. 5435-83-6
Cat. No. B13998464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Decylsulfonyl)acetic acid
CAS5435-83-6
Molecular FormulaC12H24O4S
Molecular Weight264.38 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)(=O)CC(=O)O
InChIInChI=1S/C12H24O4S/c1-2-3-4-5-6-7-8-9-10-17(15,16)11-12(13)14/h2-11H2,1H3,(H,13,14)
InChIKeyCSRVRDJOQWLXHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Decylsulfonyl)acetic Acid (CAS 5435-83-6): A C10 Sulfonyl–Carboxylic Acid Building Block for Antitubercular Agents, Surfactants, and Nanomaterials


(Decylsulfonyl)acetic acid (2-decylsulfonylacetic acid; C12H24O4S; MW 264.38 g·mol⁻¹) is a bifunctional molecule that combines a ten-carbon n-alkyl chain, an electron-withdrawing sulfonyl bridge, and a terminal carboxylic acid group [1]. The sulfonyl moiety depresses the pKa of the carboxylic acid to approximately 2.5–3.7, making it a stronger acid than simple fatty acids, while the linear C10 hydrophobe confers a computed octanol–water partition coefficient (LogP) of 3.7 [1][2]. These properties position the compound at an inflection point in homologous series of (alkylsulfonyl)acetic acids: the chain is long enough to drive micellization, membrane partitioning, or surface passivation, yet short enough to retain water solubility of the carboxylate salt and to allow blood–brain barrier permeation in CNS-focused drug design [3][4]. Commercial availability is primarily through specialty chemical suppliers, and the compound serves as a key synthetic intermediate for antitubercular 2-(alkylsulfonyl)acetamides, neuroprotective (E)-3,4-dihydroxystyryl alkyl sulfones, and Fe₃O₄ nanocrystal shape-control agents [3][5][6].

Why (Decylsulfonyl)acetic Acid Cannot Be Replaced by a C8, C12, or C16 Homolog Without Performance Loss


The alkyl chain length in (alkylsulfonyl)acetic acids is not a passive structural variable—it is the primary determinant of biological potency, physicochemical partitioning, and self-assembly behavior. Systematic structure–activity relationship (SAR) studies on 2-(alkylsulfonyl)acetamides across >30 compounds demonstrated a sharp activity maximum at the C10 chain against Mycobacterium tuberculosis (MIC = 0.75–1.5 µg·mL⁻¹), with both shorter (C6–C8) and longer (C12–C16) chains exhibiting markedly reduced antitubercular activity [1]. Similarly, in surfactant applications, the decyl member of sodium alkyl sulfoacetates generates an aggregation number of approximately 70—intermediate between the octyl (≈42) and dodecyl members—yielding a distinct balance of micellar size and critical micelle concentration that cannot be replicated by adjacent homologs [2][3]. In nanoparticle synthesis, the alkylsulfonylacetate chain length directly controls Fe₃O₄ crystal morphology, with the hexadecyl variant producing nanorods, implying that the C10 variant occupies a unique shape-control window [4]. When a procurement specification mandates a particular LogP window for blood–brain barrier penetration (LogP ≈ 3.7 for C10 versus ≈4.8 for C12), a simple chain-length substitution invalidates the entire design hypothesis [5]. These chain-length-dependent properties mean that generic replacement by the nearest homolog is not a conservative decision—it is a fundamental change to the compound's functional profile.

Quantitative Differentiation Evidence for (Decylsulfonyl)acetic Acid Versus Closest Homologs and Alternatives


C10 Chain Delivers the Highest Antitubercular Potency Among >30 Alkylsulfonylacetamides

In a systematic SAR campaign encompassing >30 alkylsulfonylacetamide analogs, the n-decanesulfonylacetamide (derived from (decylsulfonyl)acetic acid) exhibited the most potent inhibitory activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.75–1.5 µg·mL⁻¹—a level comparable to first-line antitubercular drugs [1][2]. Compounds with shorter alkyl chains (C6–C8) or longer chains (C12–C16) were consistently less active, demonstrating a sharp activity peak at the C10 chain length [1]. This chain-length optimum has been confirmed in independent follow-up studies, where undecanesulfonylacetamide (C11) was found to be equipotent, but C8, C12, and C14 congeners showed materially reduced potency [3].

Antitubercular drug discovery Mycobacterium tuberculosis Structure–activity relationship (SAR)

Computed LogP of 3.7 Positions (Decylsulfonyl)acetic Acid in the CNS-Penetrant Solubility Window, Unlike the C12 Homolog (LogP = 4.8)

The computed octanol–water partition coefficient (LogP) for (decylsulfonyl)acetic acid is 3.7, whereas the dodecyl (C12) homolog has a LogP of 4.8 [1]. This difference of 1.1 log units corresponds to an approximately 12.6-fold higher lipophilicity for the C12 compound, which pushes it beyond the generally accepted optimal LogP range for CNS drug candidates (typically LogP ≈ 2–4) [2]. In the context of neuroprotective agent design, the (E)-3,4-dihydroxystyryl alkyl sulfone series synthesized from (alkylsulfonyl)acetic acids relies on balanced lipophilicity for adequate blood–brain barrier (BBB) permeation; the C10-derived sulfone scaffolds exhibit favorable predicted BBB permeability (Pe ≈ 6.84 × 10⁻⁶ cm·s⁻¹ for the lead compound) [2].

Blood–brain barrier permeability Neuroprotective drug design Lipophilicity optimization

Sodium Decyl Sulfoacetate Forms Micelles with an Aggregation Number of ~70, Intermediate Between Hexyl (~20) and Octyl (~42) Members of the Homologous Series

In a comparative study of sodium alkyl sulfoacetates using viscosity, conductivity, density, and fluorescence quenching methods at 25.0 °C, the aggregation numbers (Nagg) were determined as 20 (hexyl, C6), 42 (octyl, C8), and 70 (decyl, C10), with three independent sizing techniques yielding concordant results [1]. The micelles formed are best described as spherical, and the systematic increase in Nagg with chain length follows the expected trend for single-tailed ionic surfactants. The C10 member's aggregation number of 70 places it in a distinctly different micellar size regime compared with its shorter-chain neighbors, affecting solubilization capacity, viscosity building, and the ability to accommodate hydrophobic guest molecules within the micellar core [1].

Surfactant self-assembly Micellar aggregation number Sulfoacetate surfactants

Quantitative CMC Structure–Property Relationship: log CMC (mM) = 4.852 – 0.301 × Alkyl Carbon Number (N) at 40 °C for Sodium Alkyl Sulfoacetates

Hikota and Meguro (1969) established a linear relationship between the logarithm of the critical micelle concentration (CMC, in mM) and the alkyl carbon number (N) for a homologous series of sodium alkyl sulfoacetates (C10, C12, C14, C16) at 40 °C: log CMC = 4.852 – 0.301N [1]. Applying this equation, the predicted CMC for the C10 member is approximately 0.071 mM, while the C12 member is predicted at approximately 0.035 mM (roughly half the CMC, meaning twice the surface activity per mole). This quantitative framework allows precise prediction of the CMC shift when moving from one homolog to another—each additional methylene group reduces the CMC by approximately half (factor of ~0.5 per –CH₂–) [1]. The same study reported that solubilizing power, emulsifying power, and foaming power all increase with chain length, while calcium ion stability and resistance to acid hydrolysis decrease, creating a multi-parameter optimization problem centered on chain-length selection [1].

Critical micelle concentration (CMC) Surfactant structure–property relationship Sulfoacetate homologs

Thioamide Derivatization of 2-(Decylsulfonyl)acetamide Switches Antimicrobial Spectrum: Diminished Anti-TB Activity but Enhanced Anti-Staphylococcal Potency Relative to the Parent Amide

Conversion of the potent antitubercular 2-(decylsulfonyl)acetamide (parent amide) to its thioamide analog using Lawesson's reagent produced a derivative with significantly diminished activity against M. tuberculosis but slightly improved activity against the Gram-positive pathogen Staphylococcus aureus [1]. The parent amide, derived from (decylsulfonyl)acetic acid, had previously been established as a potent and species-selective anti-TB agent (MIC = 0.75–1.5 µg·mL⁻¹ against M. tuberculosis) [2]. This direct head-to-head comparison demonstrates that the C10 sulfonylacetamide scaffold is amenable to functional-group switching that redirects antimicrobial selectivity, whereas the same derivatization on shorter- or longer-chain analogs may yield different selectivity profiles due to chain-length-dependent target engagement [1].

Antimicrobial spectrum switching Thioamide SAR Staphylococcus aureus

Alkylsulfonylacetic Acid Chain Length Controls Fe₃O₄ Nanocrystal Morphology: C16 Gives Nanorods; C10 Occupies a Distinct Shape-Control Regime

Shen et al. (2013) reported a one-pot synthesis of shape-controlled Fe₃O₄ nanocrystals using iron(II) and iron(III) cetylsulfonylacetate (C16) as the precursor, achieving morphology tuning from nanoparticles to nanorods by varying the reaction temperature during thermal decarboxylation [1]. The alkylsulfonylacetate ligand serves a dual role as both the iron-carboxylate precursor and the surface-capping agent that directs crystal growth along specific facets. While the published study focused on the C16 variant, the generalizability of the method across alkylsulfonylacetic acids was emphasized, and the chain-length-dependent steric bulk of the capping ligand is a well-established parameter for nanocrystal shape control [1]. The C10 variant, with its intermediate chain length, is expected to provide different steric stabilization and facet-binding selectivity compared with the C16 variant, potentially yielding distinct nanostructure aspect ratios or size distributions [1].

Magnetite nanocrystal synthesis Shape-controlled nanoparticles Thermal decarboxylation

High-Impact Application Scenarios for (Decylsulfonyl)acetic Acid Supported by Quantitative Differentiation Evidence


Lead Optimization in Antitubercular Drug Discovery: The C10 Chain as a Non-Negotiable Structural Determinant of Potency

Medicinal chemistry programs targeting Mycobacterium tuberculosis fatty acid biosynthesis should specify (decylsulfonyl)acetic acid (or its activated derivatives) as the sole C10 building block for generating 2-(alkylsulfonyl)acetamide leads. The SAR data from Jones et al. (2000) demonstrate that the C10 chain delivers the highest MIC potency (0.75–1.5 µg·mL⁻¹) among >30 candidates, and subsequent independent studies confirm that C8, C12, and C14 analogs are inferior starting points [1]. Procurement of the C12 homolog introduces a predictable loss of target potency that cannot be rescued by downstream derivatization, making chain-length specification a critical quality attribute for the synthetic intermediate [1][2].

CNS-Penetrant Neuroprotective Agent Synthesis: Selecting the C10 Acid to Maintain BBB-Compliant LogP in (E)-3,4-Dihydroxystyryl Alkyl Sulfone Libraries

When synthesizing (E)-3,4-dihydroxystyryl alkyl sulfones as multifunctional neuroprotective agents, the (decylsulfonyl)acetic acid starting material provides a computed LogP of 3.7—within the CNS drug-like window—compared with the C12 homolog's LogP of 4.8, which exceeds the generally accepted upper bound for passive BBB permeation [1][2]. The Chen et al. (2019) study demonstrated that compounds derived from (alkylsulfonyl)acetic acids with favorable predicted BBB permeability (Pe ≈ 6.84 × 10⁻⁶ cm·s⁻¹) exhibit antioxidant activity at 2.5 µM concentrations and anti-inflammatory IC₅₀ values as low as 1.6 µM [2]. Researchers should therefore specify the C10 acid in procurement documents for CNS-targeted library synthesis to avoid introducing an inherent LogP liability from the very first synthetic step [1][2].

Surfactant Formulation Design: Leveraging the C10 Aggregation Number (~70) and Predictable CMC for Targeted Micellar Solubilization

Formulation scientists developing micellar delivery systems, emulsifiers, or hard-water-tolerant detergents based on alkyl sulfoacetate chemistry can use the quantitative structure–property relationships established by Hikota and Meguro (log CMC = 4.852 – 0.301N) and Corkill et al. (Nagg C10 ≈ 70) to rationally select sodium decyl sulfoacetate as the surfactant with an optimal balance of micelle size and CMC [1][2]. The C10 variant occupies a 'Goldilocks' position: its micellar aggregation number of 70 provides significantly larger hydrophobic core volume than the C8 variant (Nagg ≈ 42), yet its CMC of ~0.071 mM avoids the excessive foaming and poor hard-water stability that the Hikota study associated with longer-chain (C14–C16) homologs [1][2]. Procurement of the C12 homolog instead would halve the CMC and increase calcium ion sensitivity, potentially destabilizing formulations intended for use in hard water [1].

Shape-Controlled Fe₃O₄ Nanocrystal Synthesis: Using the C10 Alkylsulfonylacetate Ligand to Access Unreported Morphology Space

Materials chemistry groups extending the Shen et al. (2013) one-pot thermal decarboxylation method to unexplored chain lengths should procure (decylsulfonyl)acetic acid to prepare the corresponding iron(III/II) decylsulfonylacetate precursor [1]. The published C16 system yields morphology control from nanoparticles to nanorods; the C10 variant, with its reduced steric bulk at the nanocrystal surface, is predicted to favor different facet-binding preferences and growth kinetics, potentially yielding smaller spherical nanoparticles or different aspect-ratio distributions [1]. This application scenario is supported by the well-established principle that alkyl-chain-length variation in capping ligands directly modulates nanocrystal shape in thermal decomposition syntheses, and the C10 variant represents a systematic and rational next step in exploring this parameter space [1].

Quote Request

Request a Quote for (Decylsulfonyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.